
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
Description
“(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” is a stereochemically defined pyrrolidine derivative with a tert-butyl carbamate group and a methyl substituent at the 4-position of the pyrrolidine ring. The compound is a hydrochloride salt, enhancing its solubility in polar solvents. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis due to their modular structure, which allows for tailored modifications to optimize pharmacokinetic properties or binding affinity . The (3S,4R) stereochemistry is critical for interactions with chiral biological targets, such as enzymes or receptors, making this compound valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-SCLLHFNJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrrolidine ring using methylating agents.
Carbamate Formation: The carbamic acid tert-butyl ester is formed by reacting the pyrrolidine derivative with tert-butyl chloroformate.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and synthetic applications:
Key Observations:
Substituent Effects: Hydrophilicity: The 4-hydroxy analog (C₉H₁₈N₂O₃) is more polar than the target compound, favoring aqueous solubility. In contrast, 4,4-dimethyl (C₁₁H₂₃ClN₂O₂) and aryl-substituted derivatives exhibit higher lipophilicity. The 4-chlorophenyl group adds steric bulk and aromaticity, which could influence binding to hydrophobic enzyme pockets.
Synthesis and Applications :
- Hydrochloride salts (e.g., ) are typically synthesized via catalytic hydrogenation followed by HCl treatment, as described for analogous compounds in . This method simplifies purification and improves yield.
- Aryl-substituted derivatives (e.g., ) may serve as intermediates in kinase inhibitors or antipsychotic drugs, leveraging their aromatic moieties for target engagement.
Physical Properties :
- Higher molecular weight compounds (e.g., C₂₂H₂₇ClN₂O₂ ) are less soluble in aqueous media but may exhibit improved membrane permeability.
- The hydrochloride salt form (target compound and ) enhances crystallinity and stability compared to free bases.
Research Implications
The structural diversity among these analogs highlights the importance of substituent selection in drug design. For instance:
Biological Activity
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride, also known as M4, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and cognitive enhancement. This article examines the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H20N2O2·HCl
- Molecular Weight : 200.28 g/mol
- CAS Number : 127199-54-6
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase (AChE). These activities suggest that M4 may play a role in:
- Inhibition of Amyloid Beta Aggregation : M4 prevents the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from toxicity induced by Aβ, as evidenced by in vitro studies demonstrating increased cell viability in astrocytes exposed to Aβ when treated with M4 .
In Vitro Studies
In vitro studies have demonstrated that M4 significantly improves cell viability in astrocytes exposed to Aβ. Key findings include:
- At a concentration of 100 μM, M4 exhibited 100% cell viability with no cytotoxic effects.
- When astrocytes were treated with Aβ alone, cell viability dropped to approximately 43.78%. However, co-treatment with M4 raised this to 62.98%, indicating protective effects against Aβ-induced toxicity .
In Vivo Studies
In vivo investigations have also been conducted to assess M4's efficacy:
- In a rat model subjected to scopolamine-induced cognitive impairment, M4 demonstrated moderate protective effects against cognitive decline. However, results were not statistically significant compared to standard treatments like galantamine. The bioavailability of M4 in the brain was suggested as a limiting factor for its efficacy in these models .
Case Studies
Several case studies have highlighted the potential therapeutic applications of M4:
- Alzheimer's Disease Models : Studies involving animal models of Alzheimer's have reported that M4 can reduce behavioral deficits associated with cognitive decline.
- Neuroinflammation : Research has indicated that M4 can modulate inflammatory responses in neuronal cells, potentially through the reduction of tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers .
Efficacy Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.